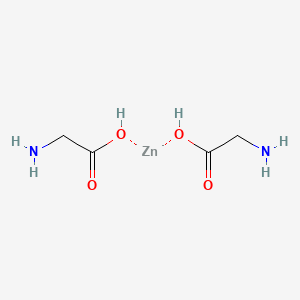
Bis(2-aminoacetoxy)ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminoacetoxy)ZINC: is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound consists of a zinc ion coordinated with two 2-aminoacetoxy ligands, forming a complex that exhibits interesting chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoacetoxy)ZINC typically involves the reaction of zinc salts with 2-aminoacetic acid derivatives under controlled conditions. One common method is to dissolve zinc chloride in an aqueous solution and then add 2-aminoacetic acid. The reaction mixture is stirred and heated to facilitate the formation of the desired complex. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where zinc salts and 2-aminoacetic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions: Bis(2-aminoacetoxy)ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions involving this compound can result in the formation of zinc metal and reduced organic ligands.
Substitution: The amino and acetoxy groups in the compound can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Zinc metal and reduced organic compounds.
Substitution: New zinc complexes with different functional groups.
Scientific Research Applications
Chemistry: Bis(2-aminoacetoxy)ZINC is used as a catalyst in various organic synthesis reactions due to its ability to coordinate with different substrates and facilitate chemical transformations.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model for zinc-containing metalloenzymes.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. It is also being investigated for its role in zinc supplementation therapies.
Industry: In industrial applications, this compound is used in the production of zinc-based coatings and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism by which Bis(2-aminoacetoxy)ZINC exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. The zinc ion in the compound can coordinate with different substrates, stabilizing transition states and lowering activation energies. This coordination ability makes it an effective catalyst in both chemical and biological systems. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress pathways.
Comparison with Similar Compounds
- Zinc oxide (ZnO)
- Zinc chloride (ZnCl2)
- Zinc sulfate (ZnSO4)
- Zinc acetate (Zn(CH3COO)2)
Uniqueness: Bis(2-aminoacetoxy)ZINC is unique due to its specific coordination environment and the presence of amino and acetoxy functional groups. These features confer distinct chemical reactivity and biological activity compared to other zinc compounds. For example, while zinc oxide is primarily used for its semiconductor properties, this compound is more versatile in catalytic and biological applications due to its complex structure.
Properties
Molecular Formula |
C4H10N2O4Zn |
|---|---|
Molecular Weight |
215.5 g/mol |
IUPAC Name |
2-aminoacetic acid;zinc |
InChI |
InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
InChI Key |
UAPAAGYFAKILBT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















